molecular formula C18H19NO2 B2982054 3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide CAS No. 634162-17-7

3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide

Cat. No.: B2982054
CAS No.: 634162-17-7
M. Wt: 281.355
InChI Key: XQSQSSKBPGOFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(4-phenylmethoxyphenyl)but-2-enamide is an enamide derivative characterized by a but-2-enamide backbone substituted with a methyl group at position 3 and a 4-phenylmethoxyphenyl moiety at the nitrogen atom.

Properties

IUPAC Name

3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14(2)12-18(20)19-16-8-10-17(11-9-16)21-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSQSSKBPGOFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide typically involves the reaction of 3-methylbut-2-enamide with 4-phenylmethoxyphenylamine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies related to enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Substituents/Modifications Key Functional Groups Reference
3-Methyl-N-(4-phenylmethoxyphenyl)but-2-enamide 4-Phenylmethoxyphenyl, methyl at C3 Enamide, methoxy, aromatic rings Inferred
Dacomitinib (Vizimpro®) Quinazoline core, piperidinyl, chloro, fluoro Enamide, halogen, heterocycle
PHI492 () 1-Cyano-2-hydroxy, methylsulfonylphenyl Cyano, hydroxy, sulfonyl
Example 138 () Dimethylamino, pyridinylmethoxy, chloro Enamide, amino, heterocycle
4-(4-Hydroxy-3-methoxyphenyl)-N-[...]but-2-enamide Phenolic hydroxy, methoxy, ethyl linkage Enamide, phenol, methoxy
Key Observations:
  • Electronic Effects: The phenylmethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., cyano in PHI492 or chloro in dacomitinib), which alter charge distribution and binding affinity .
  • Steric Considerations: Bulky substituents like the 4-phenylmethoxyphenyl group may hinder binding to flat active sites (e.g., kinase ATP pockets) compared to smaller groups (e.g., dimethylamino in Example 138) .

Pharmacological Activity

Key Observations:
  • The target compound’s enamide structure aligns with kinase inhibitors like dacomitinib, but its phenylmethoxy group may redirect selectivity toward distinct targets (e.g., tyrosine kinases with larger binding pockets) .
  • BTK inhibitors (PHI492 series) incorporate polar groups (e.g., hydroxy, sulfonyl) for hydrogen bonding, a feature absent in the target compound, suggesting divergent pharmacokinetic profiles .

Physicochemical and ADMET Properties

Table 3: Predicted Properties (Comparative)
Property Target Compound Dacomitinib PHI492 Example 138
Molecular Weight ~350–400 Da (estimated) 487.95 Da 312.3 Da ~550–600 Da
logP (Lipophilicity) High (phenylmethoxy) Moderate (heterocycle) Low (polar substituents) Moderate (dimethylamino)
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH, hydrate) 3 (amide NH, hydroxy) 1 (amide NH)
Solubility Low (lipophilic) Low Moderate Low
Key Observations:
  • Fewer hydrogen bond donors (vs. PHI492) may limit target engagement in polar active sites but improve metabolic stability .

Biological Activity

3-Methyl-N-(4-phenylmethoxyphenyl)but-2-enamide, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H21_{21}NO2_2
  • Molecular Weight : 295.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate pathways related to inflammation, cancer cell proliferation, and neuroprotection.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antitumor Activity : Exhibits cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects : Reduces markers of inflammation in vitro and in vivo.
  • Neuroprotective Properties : Shows potential in protecting neuronal cells from oxidative stress.

Antitumor Activity

A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined as follows:

Cell LineIC50 Value (µM)
MCF-712.5
A54915.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In a separate study, the compound was evaluated for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha250120
IL-6300150

These results indicate that the compound effectively mitigates inflammatory responses.

Neuroprotective Properties

Research on neuroprotection highlighted the compound's ability to reduce neuronal cell death induced by oxidative stress. In vitro assays demonstrated that it significantly decreased reactive oxygen species (ROS) levels in neuronal cells exposed to hydrogen peroxide.

TreatmentROS Levels (Relative Units)
Control1.00
Treated0.45

This suggests potential for therapeutic applications in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.